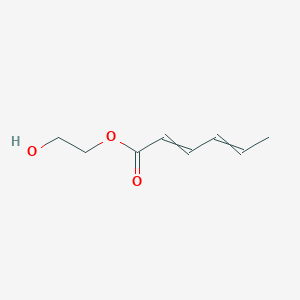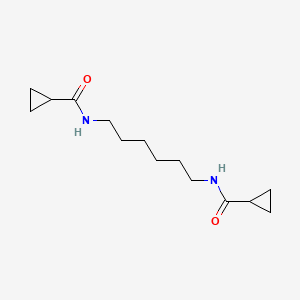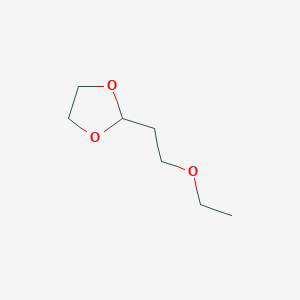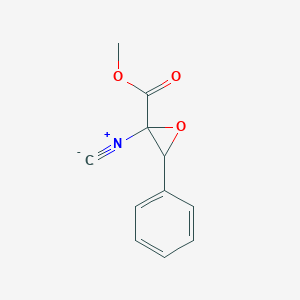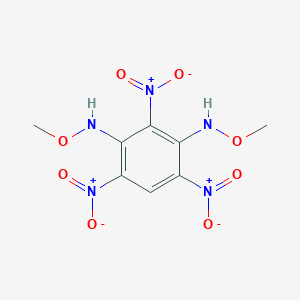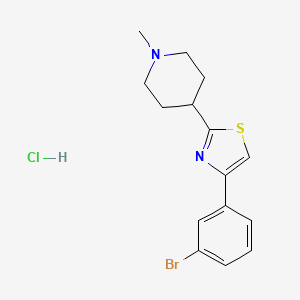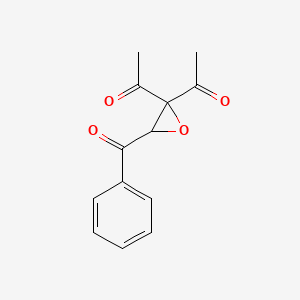
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is a complex organic compound that combines the properties of acetic acid, phenylsulfanyl, and trimethylsilyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-en-1-ol backbone: This can be achieved through the reaction of an appropriate alkene with a hydroxyl group.
Introduction of the phenylsulfanyl group: This step involves the substitution of a hydrogen atom with a phenylsulfanyl group, often using a thiol reagent.
Addition of the trimethylsilyloxy group: This is typically done using a silylation reaction, where a trimethylsilyl chloride reagent is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the but-3-en-1-ol backbone, converting it to a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context. It can also influence signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
4-phenylsulfanylbut-3-en-1-ol: Lacks the trimethylsilyloxy group, resulting in different solubility and reactivity.
4-trimethylsilyloxybut-3-en-1-ol: Lacks the phenylsulfanyl group, affecting its potential biological activity.
Acetic acid;4-phenylsulfanylbut-3-en-1-ol: Similar structure but without the trimethylsilyloxy group, leading to different chemical properties.
Uniqueness
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenylsulfanyl and trimethylsilyloxy groups allows for versatile applications in various fields.
特性
CAS番号 |
88695-29-8 |
|---|---|
分子式 |
C15H24O4SSi |
分子量 |
328.5 g/mol |
IUPAC名 |
acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol |
InChI |
InChI=1S/C13H20O2SSi.C2H4O2/c1-17(2,3)15-13(10-7-11-14)16-12-8-5-4-6-9-12;1-2(3)4/h4-6,8-10,14H,7,11H2,1-3H3;1H3,(H,3,4) |
InChIキー |
BNQDAJRAURYHBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[Si](C)(C)OC(=CCCO)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



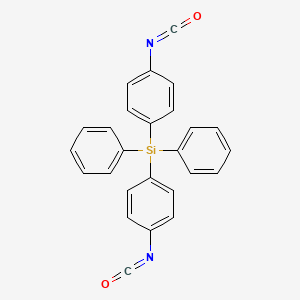
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
